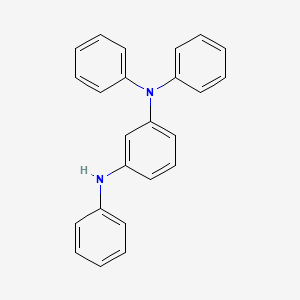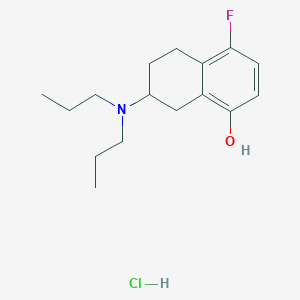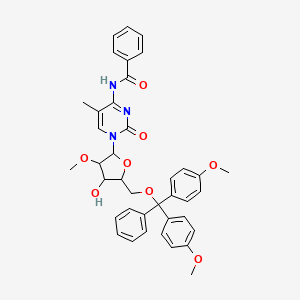![molecular formula C15H19NO3 B12288366 (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B12288366.png)
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxazolidinone and phenylmethyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step often involves the alkylation of the oxazolidinone ring with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the 2-Methyl-1-oxobutyl Group: This can be accomplished through a nucleophilic substitution reaction, where the oxazolidinone is treated with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
科学的研究の応用
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting bacterial infections.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. The compound’s oxazolidinone ring is crucial for this interaction, as it mimics the structure of natural substrates of the ribosome.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone derivative used as an antibiotic.
Tedizolid: A more potent oxazolidinone antibiotic with a similar mechanism of action.
Uniqueness
(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is unique due to its specific chiral centers and the presence of both phenylmethyl and oxazolidinone groups
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
4-benzyl-3-(2-methylbutanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
InChIキー |
IDJHFWFQTXWYQU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Chlorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288320.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)



![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)
![Ethyl 2-[[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate](/img/structure/B12288351.png)




